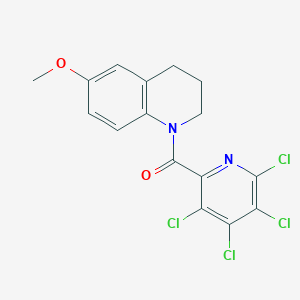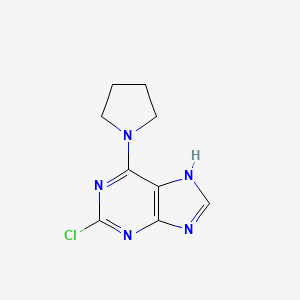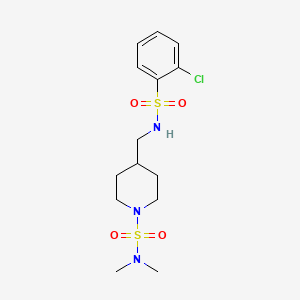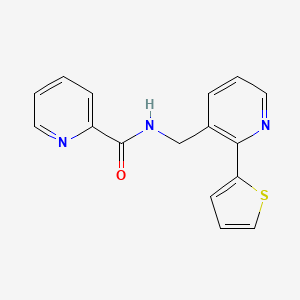
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as TTQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has also been shown to bind to specific receptors in cancer cells, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are important for mood regulation. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. In cancer cells, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to induce cell death and inhibit cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is its potential as a lead compound for drug development. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has shown promising results in various research fields and may be useful in the development of new drugs with improved efficacy and fewer side effects. However, one limitation of 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is its limited solubility in water, which may make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline research, including further exploration of its mechanism of action, optimization of its synthesis method to improve yield and purity, and development of new derivatives with improved properties. 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline may also be useful in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases and cancer.
Synthesemethoden
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process that involves the reaction of 2,3,4,5-tetra-chloropyridine with 6-methoxy-1-tetralone, followed by a reduction reaction using sodium borohydride. The final step involves the reaction of the resulting compound with oxalyl chloride to produce 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has shown potential in various research fields, including neurology, cancer research, and drug development. In neurology, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells and may be a potential candidate for chemotherapy. In drug development, 6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Eigenschaften
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5,6-tetrachloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2/c1-24-9-4-5-10-8(7-9)3-2-6-22(10)16(23)14-12(18)11(17)13(19)15(20)21-14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZWAIRIJOYDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)



![3,4-Dihydro-2H-chromen-3-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2872821.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2872829.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2872831.png)

![N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2872833.png)
![N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}but-2-ynamide](/img/structure/B2872835.png)